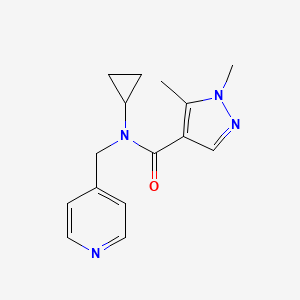![molecular formula C14H15N3O B7529336 1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7529336.png)
1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide, also known as CP-47,497 or CP-47,497-C8, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to the natural cannabinoid delta-9-tetrahydrocannabinol (THC) and has been found to interact with the same receptors in the brain and body.
作用機序
1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide acts on the same receptors in the brain and body as THC, namely the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological and biochemical effects. CB1 receptors are primarily located in the brain and are involved in the regulation of pain, mood, appetite, and cognition. CB2 receptors are primarily located in the immune system and are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has been found to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, neuroprotection, and immunomodulation. It has also been found to have effects on the cardiovascular system, the respiratory system, and the gastrointestinal system.
実験室実験の利点と制限
One advantage of using 1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide in lab experiments is its structural similarity to THC, which allows for the study of the effects of THC without the legal and ethical issues associated with the use of natural cannabinoids. Another advantage is its high potency, which allows for the study of the effects of cannabinoids at lower doses. One limitation is its potential for abuse and addiction, which requires careful monitoring and control in lab experiments.
将来の方向性
There are several future directions for the study of 1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide. One direction is the development of more potent and selective synthetic cannabinoids for therapeutic use. Another direction is the study of the long-term effects of synthetic cannabinoids on the brain and body. Finally, the study of the interactions between synthetic cannabinoids and other drugs is an important area of future research.
合成法
1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide can be synthesized by a multistep process starting from 1,3-cyclopentadiene. The first step involves the reaction of 1,3-cyclopentadiene with ethyl acrylate in the presence of a palladium catalyst to yield 5-ethylidene-2-norbornene. The second step involves the reaction of 5-ethylidene-2-norbornene with hydrazine hydrate and acetic acid to yield 1,2-dihydro-5-ethylidene-4H-pyrazol-3-one. The third step involves the reaction of 1,2-dihydro-5-ethylidene-4H-pyrazol-3-one with 4-methylbenzoyl chloride in the presence of triethylamine to yield 1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide.
科学的研究の応用
1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been found to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been found to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and multiple sclerosis.
特性
IUPAC Name |
1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-5-7-10(8-6-9)17-12-4-2-3-11(12)13(16-17)14(15)18/h5-8H,2-4H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWYLIVPGYJWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(CCC3)C(=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7529258.png)

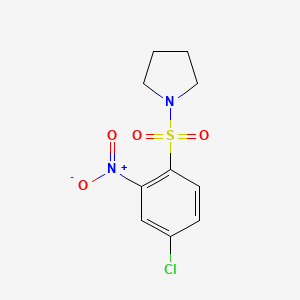
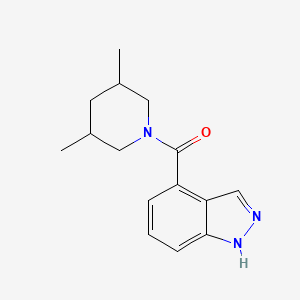
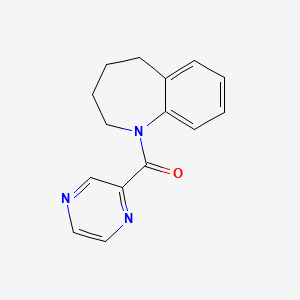
![(5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7529301.png)
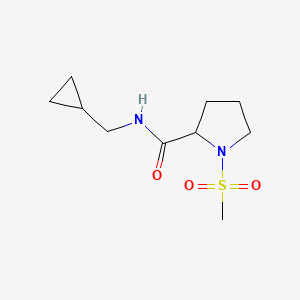

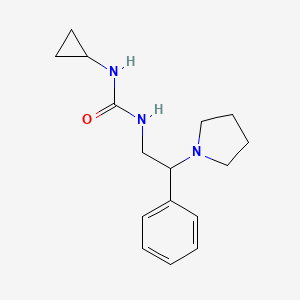
![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)
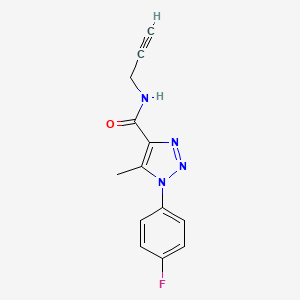
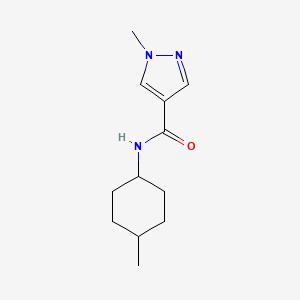
![4-[2-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide](/img/structure/B7529348.png)
